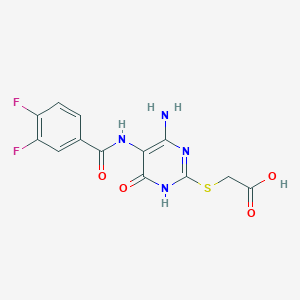![molecular formula C19H18N2O5S B2744378 2-[(4-methylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-3-carboxamide CAS No. 878716-13-3](/img/structure/B2744378.png)
2-[(4-methylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One common approach is via Schiff base reduction. Starting materials include 4-methylphenol, 4-sulfamoylaniline, and furan-3-carboxaldehyde. The reaction proceeds through intermediate Schiff bases, followed by reduction using sodium borohydride (NaBH₄) or other reducing agents .
Molecular Structure Analysis
The molecular structure of 2-[(4-methylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-3-carboxamide consists of an orthorhombic crystal system. It contains asymmetric units of C₁₆H₂₀N₂O (for the furan ring) and C₁₄H₁₅NO₂ (for the sulfonamide group). Intermolecular hydrogen bonding stabilizes the crystal lattice .
Applications De Recherche Scientifique
Fluorescent Chemosensors
Research has demonstrated the utility of related furan-3-carboxamide derivatives in the development of fluorescent chemosensors. For instance, a phenoxazine-based fluorescent chemosensor has been designed for the dual-channel detection of Cd2+ and CN− ions, showcasing the ability of furan derivatives to serve as effective components in the detection of environmental and biological analytes. This chemosensor was successfully applied to bio-imaging in live cells and zebrafish, indicating its potential for biological applications (P. Ravichandiran et al., 2020).
Antiprotozoal Agents
Furan derivatives have also been explored for their antiprotozoal properties. Novel dicationic imidazo[1,2-a]pyridines, incorporating furan-2-yl groups, have shown significant in vitro activity against protozoal pathogens, including T. b. rhodesiense and P. falciparum. These findings suggest the potential of furan-3-carboxamide derivatives in developing new treatments for protozoal infections (M. Ismail et al., 2004).
Advanced Material Development
The synthesis and characterization of organosoluble thermally stable polyamides containing a furan moiety highlight the potential of such compounds in creating materials with desirable thermal and solubility properties. These materials, developed from diacid monomers incorporating furan and phenyl groups, exhibit excellent thermal stability and organo-solubility, making them suitable for high-performance applications (Y. Patil et al., 2021).
Dye-Sensitized Solar Cells
Furan derivatives have been utilized in the development of phenothiazine-based dye-sensitized solar cells (DSSCs), with a particular derivative showing improved solar energy-to-electricity conversion efficiency. This application underscores the role of furan-3-carboxamide derivatives in enhancing the performance of renewable energy technologies (Se Hun Kim et al., 2011).
Propriétés
IUPAC Name |
2-[(4-methylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-13-2-6-15(7-3-13)26-12-18-17(10-11-25-18)19(22)21-14-4-8-16(9-5-14)27(20,23)24/h2-11H,12H2,1H3,(H,21,22)(H2,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEOYXXXLTZONU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=C(C=CO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(Cyclopropylmethyl)imidazol-2-yl]-3,3-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2744295.png)
![2-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2744296.png)
![(2-bromophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2744299.png)
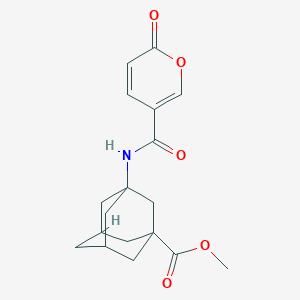
![N-(2,4-dimethylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2744302.png)
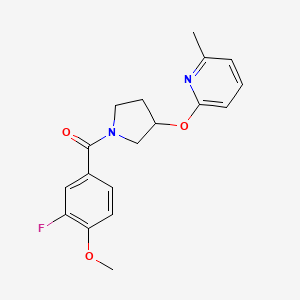
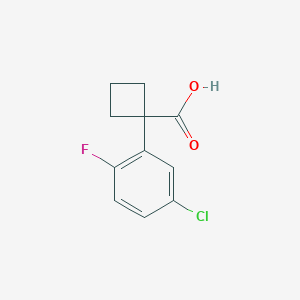
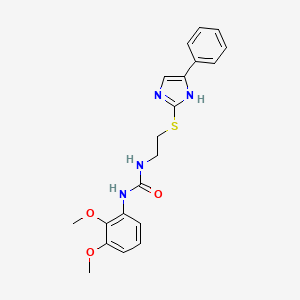

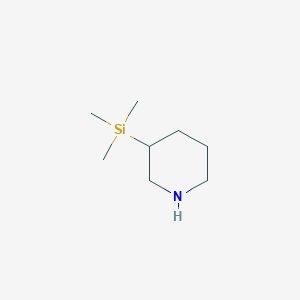

![2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)acetic acid](/img/structure/B2744312.png)

